N-Acetylcylindrocarpinol
Description
N-Acetylcylindrocarpinol is a monoterpene indole alkaloid belonging to the Aspidosperma family, primarily isolated from Aspidosperma cylindrocarpon . It features a complex pentacyclic scaffold with an acetylated secondary amine moiety, distinguishing it from other structurally related alkaloids.
The Shao group pioneered its enantioselective total synthesis via palladium-catalyzed allylic alkylation, a method that established the critical α-quaternary stereocenter in high enantiomeric excess (91% ee) . Their divergent synthetic route utilized a common pentacyclic imine intermediate (compound 87), enabling access to this compound, (+)-aspidospermine, (+)-cylindrocarpidine, and (+)-10-oxocylindrocarpidine in 17–18 steps with overall yields of 2.2–4.6% . This work underscored the versatility of Pd-catalyzed allylic alkylation in constructing stereochemically dense alkaloids.
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[(1R,9R,12R,19R)-12-(2-hydroxyethyl)-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O3/c1-15(26)24-18-7-9-21(11-14-25)8-4-12-23-13-10-22(18,20(21)23)16-5-3-6-17(27-2)19(16)24/h3,5-6,18,20,25H,4,7-14H2,1-2H3/t18-,20-,21-,22-/m1/s1 |
InChI Key |
ZRSBOAUHWZBBQX-ZHHKINOHSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]2CC[C@]3(CCCN4[C@H]3[C@]2(CC4)C5=C1C(=CC=C5)OC)CCO |
Canonical SMILES |
CC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=C1C(=CC=C5)OC)CCO |
Synonyms |
N-acetylcylindrocarpinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
N-Acetylcylindrocarpinol shares structural and biosynthetic kinship with several Aspidosperma alkaloids. Below is a detailed comparison:
Structural Features and Modifications
Spectroscopic Differentiation
highlights distinct ¹H-NMR signatures for these alkaloids:
- This compound: Acetyl proton resonance at δ 2.1–2.3 ppm .
- Cylindrocarpinol: Absence of acetyl signals; NH proton observed at δ 5.8–6.0 ppm .
- N-Formylcylindrocarpinol: Formyl proton at δ 8.1–8.3 ppm .
Key Research Findings
Common Synthetic Intermediate: All four alkaloids (this compound, aspidospermine, cylindrocarpidine, 10-oxocylindrocarpidine) derive from pentacyclic imine 87, demonstrating the efficiency of divergent synthesis .
Yield Limitations : Despite high enantioselectivity, multi-step derivatization of the allyl fragment resulted in low overall yields (2.2–4.6%) .
Structural Plasticity: Minor modifications (e.g., N-acetylation vs. N-formylation, C10 oxygenation) significantly alter physicochemical properties, enabling structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
